1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring also consists of a five-membered ring but with three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The final step involves the coupling of the imidazole and pyrazole rings through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrides. Substitution reactions typically result in alkylated or acylated derivatives of the original compound .
Scientific Research Applications
1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function or altering their structure . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-1H-imidazole: Contains an imidazole ring with a hydroxyethyl substituent.
2-(1H-Imidazol-1-yl)ethanol: Similar structure with an ethanol group instead of the pyrazole ring.
Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester: Contains an imidazole ring with a carbamic acid ester substituent.
Uniqueness
1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings in a single moleculeThe combination of these rings allows for versatile interactions with various biological targets and enhances the compound’s potential as a therapeutic agent .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c9-8-1-3-13(11-8)6-5-12-4-2-10-7-12/h1-4,7H,5-6H2,(H2,9,11) |
InChI Key |
WPIYMASUEYDWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.